4-[4-(4-aminophenyl)-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-aminophenyl)-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]aniline is a complex organic compound characterized by its unique structure, which includes multiple ethoxy groups and aniline moieties
Preparation Methods
The synthesis of 4-[4-(4-aminophenyl)-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]aniline involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroaniline and 2,5-dihydroxyterephthalic acid.
Step 1: The 4-nitroaniline undergoes nitration to introduce nitro groups at specific positions.
Step 2: The nitro groups are then reduced to amine groups using hydrogenation in the presence of a catalyst such as palladium on carbon.
Step 3: The resulting amine groups are then reacted with 2,5-dihydroxyterephthalic acid to form the desired compound through a series of condensation reactions.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
4-[4-(4-aminophenyl)-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents such as halogens or alkyl groups are introduced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce various amine derivatives.
Scientific Research Applications
4-[4-(4-aminophenyl)-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]aniline has several scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: In biological research, it may be used as a probe or reagent to study biochemical pathways and interactions.
Industry: In the industrial sector, it can be used in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[4-(4-aminophenyl)-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways: It may modulate biochemical pathways, such as signal transduction or metabolic pathways, resulting in various biological effects.
Comparison with Similar Compounds
4-[4-(4-aminophenyl)-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]aniline can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other aniline derivatives and polyethoxy-substituted aromatic compounds.
Uniqueness: The unique combination of multiple ethoxy groups and aniline moieties in this compound provides distinct chemical and physical properties, making it valuable for specific applications.
Properties
IUPAC Name |
4-[4-(4-aminophenyl)-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44N2O8/c1-35-11-13-37-15-17-39-19-21-41-31-23-30(26-5-9-28(34)10-6-26)32(24-29(31)25-3-7-27(33)8-4-25)42-22-20-40-18-16-38-14-12-36-2/h3-10,23-24H,11-22,33-34H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFGOQYCLQHYJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CC(=C(C=C1C2=CC=C(C=C2)N)OCCOCCOCCOC)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44N2O8 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.